molecular formula C5H12ClNO2S B1585723 S-Methyl-L-cysteine methyl ester hydrochloride CAS No. 34017-27-1

S-Methyl-L-cysteine methyl ester hydrochloride

Cat. No.: B1585723
CAS No.: 34017-27-1
M. Wt: 185.67 g/mol
InChI Key: HOOBCPSLMYVDBX-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methyl-L-cysteine methyl ester hydrochloride is a chemical compound derived from L-cysteine, an amino acid. It is commonly used in peptide synthesis and has various applications in scientific research, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized by reacting L-cysteine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Corresponding amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-Methyl-L-cysteine methyl ester hydrochloride is widely used in scientific research due to its versatility:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

  • Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.

  • Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: The compound finds applications in the production of biodegradable polymers and other industrial chemicals.

Comparison with Similar Compounds

  • L-Cysteine methyl ester hydrochloride: Similar to S-Methyl-L-cysteine methyl ester hydrochloride but without the S-methyl group.

  • L-Cysteine ethyl ester hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.

  • L-Cysteine dimethyl ester hydrochloride: Contains two methyl ester groups instead of one.

Uniqueness: this compound is unique due to the presence of the S-methyl group, which can influence its reactivity and biological activity compared to its counterparts.

Properties

IUPAC Name

methyl (2R)-2-amino-3-methylsulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOBCPSLMYVDBX-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376764
Record name Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34017-27-1
Record name Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Methyl-L-cysteine methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
S-Methyl-L-cysteine methyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
S-Methyl-L-cysteine methyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
S-Methyl-L-cysteine methyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
S-Methyl-L-cysteine methyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
S-Methyl-L-cysteine methyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.